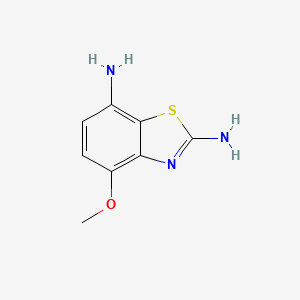
4-Methoxy-1,3-benzothiazole-2,7-diamine
Vue d'ensemble
Description
“4-Methoxy-1,3-benzothiazole-2,7-diamine” is a chemical compound with the molecular formula C8H8N2OS . It is a part of a class of compounds known as benzothiazoles, which are heterocyclic compounds with a bicyclic structure .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “4-Methoxy-1,3-benzothiazole-2,7-diamine”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “4-Methoxy-1,3-benzothiazole-2,7-diamine” consists of a benzothiazole core, which is a bicyclic structure containing a benzene ring fused to a thiazole ring. The 4-position of the benzothiazole is substituted with a methoxy group, and the 2 and 7 positions are substituted with amine groups .Physical And Chemical Properties Analysis
The molecular weight of “4-Methoxy-1,3-benzothiazole-2,7-diamine” is 180.227 . Other physical and chemical properties are not well-documented in the literature.Applications De Recherche Scientifique
Antibacterial Potential
Benzothiazole derivatives, including 4-Methoxy-1,3-benzothiazole-2,7-diamine, have shown significant antibacterial activity . They inhibit various bacterial enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, and others . This makes them potential candidates for the development of novel antibiotics to control resistance problems .
Antimicrobial Activity
In addition to their antibacterial properties, benzothiazole derivatives also exhibit antimicrobial activity . They have been tested in vitro for their antimicrobial activity against Gram-positive bacteria (Staphylococcus epidermidis and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and fungi (Candida albicans and Aspergillus niger) .
Anti-cancer Properties
Benzothiazole compounds have shown potential anti-cancer properties . They play an important role in the field of medicinal chemistry and render an extensive range of biological activities including anti-cancer .
Anti-diabetic Activity
Benzothiazole derivatives have also shown anti-diabetic activities . This makes them potential candidates for the development of novel drugs for diabetes treatment .
Use in Green Chemistry
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .
Use in Organic Light-Emitting Devices (OLEDs)
Benzothiazole-fused ring compounds, including 4-Methoxy-1,3-benzothiazole-2,7-diamine, exhibit good hole-transporting properties with a low ionization potential . This makes them of potential interest as hole-transporting materials in organic light-emitting devices (OLEDs) .
Orientations Futures
The future directions for research on “4-Methoxy-1,3-benzothiazole-2,7-diamine” and other benzothiazoles include further exploration of their biological activities and potential applications in medicine and industry . Additionally, the development of new synthetic methods for benzothiazoles is an active area of research .
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been shown to inhibit the target DprE1, a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
Benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of essential biochemical processes
Biochemical Pathways
Benzothiazole derivatives have been reported to interfere with the biosynthesis of arabinogalactan in mycobacterium tuberculosis . This disruption can lead to downstream effects such as impaired cell wall synthesis and bacterial growth inhibition .
Result of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may lead to the inhibition of bacterial growth .
Propriétés
IUPAC Name |
4-methoxy-1,3-benzothiazole-2,7-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,9H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRWTGMVDUJALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)N)SC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

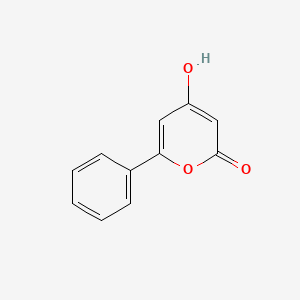
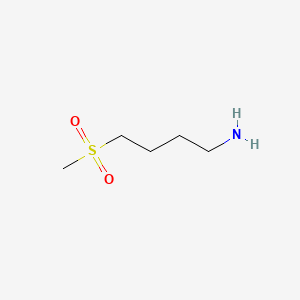

![1-(4'-Fluoro[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B3144511.png)
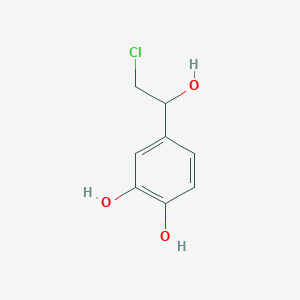
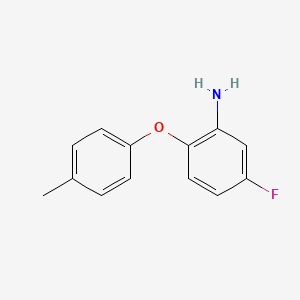
![4-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3144550.png)
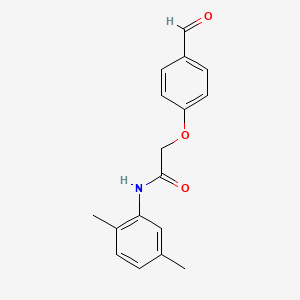
![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1-biphenyl]-4-yl)propanoic acid](/img/structure/B3144556.png)
![[1,2,4]Triazolo[1,5-a]pyrazin-5-amine](/img/structure/B3144563.png)
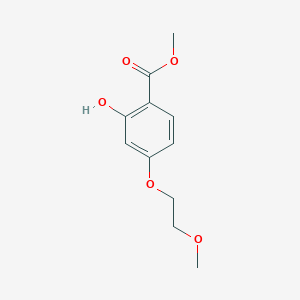
![5'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B3144581.png)

![Ethyl 2-bromo-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B3144600.png)